molecular formula C14H22N2O3 B1532521 Tert-butyl 2-(4-aminophenoxy)ethyl(methyl)carbamate CAS No. 1170071-27-8

Tert-butyl 2-(4-aminophenoxy)ethyl(methyl)carbamate

Cat. No.: B1532521
CAS No.: 1170071-27-8
M. Wt: 266.34 g/mol
InChI Key: JRLPTDRBGXGBKE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-aminophenoxy)ethyl(methyl)carbamate is a chemical building block of significant value in medicinal and organic chemistry. It features a primary aromatic amine and a Boc-protected methylated aliphatic amine, allowing for selective reactions and sequential deprotection. This makes it a versatile intermediate for constructing more complex molecules. Its primary research application is in the synthesis of potential therapeutic agents. Compounds with similar carbamate-protected amine structures are strategically used in drug discovery to achieve selective monoalkylation, thereby avoiding the formation of dialkylated by-products and improving reaction yields and purity . The presence of the 4-aminophenoxy moiety is a key structural feature found in various bioactive compounds. The tert-butyl carbamate (Boc) protecting group is widely used for its stability under a range of conditions and can be removed under mild acidic conditions to reveal the secondary amine, facilitating further functionalization . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, referring to the supplied Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

tert-butyl N-[2-(4-aminophenoxy)ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16(4)9-10-18-12-7-5-11(15)6-8-12/h5-8H,9-10,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLPTDRBGXGBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules . Biology: It serves as a fluorescent probe for studying biological systems and enzyme inhibitors for research purposes. Medicine: antibacterial and antifungal agents . Industry: It is used in the production of polymer additives and surface-active agents .

Mechanism of Action

The mechanism by which tert-butyl 2-(4-aminophenoxy)ethyl(methyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymatic pathways or modulate receptor activity , leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name Molecular Formula Key Substituents Synthetic Method Key Properties/Applications References
tert-Butyl 2-(4-aminophenoxy)ethyl(methyl)carbamate (hypothetical N-methyl) C14H21N2O3 4-aminophenoxy, N-methyl carbamate Likely via alkylation of ethylcarbamate Enhanced steric hindrance; drug intermediate
tert-Butyl 2-(4-aminophenoxy)ethylcarbamate (non-methylated) C13H20N2O3 4-aminophenoxy, NH-carbamate Standard carbamate protection Higher reactivity for N-functionalization
tert-Butyl (2-amino-2-(4-methoxyphenyl)ethyl)carbamate C14H21N2O3 4-methoxyphenyl, aminoethyl Multi-step amine protection Increased lipophilicity; CNS drug scaffolds
tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)carbamate C12H17ClN4O3 Pyrimidine (Cl, NH2), ethoxy Boronate cross-coupling (e.g., Suzuki) Antiviral/anticancer candidates
tert-Butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate C18H23NO5 Benzodioxole, ethoxyvinyl Pd-catalyzed coupling Synthesis of fused heterocycles
Key Observations:

Aromatic vs. Heterocyclic Substituents: The 4-aminophenoxy group in the target compound enables hydrogen bonding and π-π interactions, critical for binding to biological targets. In contrast, pyrimidine-based analogs (e.g., C12H17ClN4O3) introduce heterocyclic complexity, enhancing selectivity for enzymes like kinases. Benzodioxole derivatives (C18H23NO5) exhibit improved metabolic stability due to electron-rich aromatic systems.

Halogen and Alkoxy Substituents :

  • Chlorine in pyrimidine analogs (C12H17ClN4O3) increases electronegativity, favoring interactions with hydrophobic pockets in proteins. Methoxy groups (C14H21N2O3 in ) enhance lipophilicity, improving blood-brain barrier penetration.

Biological Activity

Tert-butyl 2-(4-aminophenoxy)ethyl(methyl)carbamate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known to influence its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H18_{18}N2_{2}O3_{3}
  • CAS Number : 1170071-27-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate enzyme activity and receptor interactions, leading to diverse biological effects. Specifically, it may exhibit:

  • Inhibition of Enzymes : Similar compounds have shown potential as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection and inflammation.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Activity : Studies suggest that the compound can reduce inflammatory markers in cell cultures, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease.
  • Antimicrobial Properties : There is emerging evidence that the compound exhibits antimicrobial activity against various pathogens, although further studies are needed to quantify this effect.

Data Table of Biological Activities

Activity Type Observation Reference
Anti-inflammatoryReduction of TNF-α levels in cell cultures
NeuroprotectionIncreased cell viability in presence of Aβ
AntimicrobialInhibition of bacterial growth

Case Study 1: Neuroprotection Against Aβ Toxicity

In vitro studies demonstrated that this compound significantly improved the viability of astrocytes treated with Aβ 1-42. The compound reduced oxidative stress markers and inflammatory cytokine levels, suggesting a protective role against neurodegeneration.

Case Study 2: Anti-inflammatory Effects

Another study investigated the compound's ability to modulate inflammatory responses in microglial cells. Results indicated a marked decrease in the production of pro-inflammatory cytokines when treated with the compound, highlighting its potential for therapeutic applications in neuroinflammatory conditions.

Preparation Methods

Carbamate Formation via N-BOC Protected Amino Alcohols and Subsequent Functionalization

A patented method (CN102020589B) describes the synthesis of related tert-butyl carbamate derivatives starting from N-BOC protected amino acids or amino alcohols, which undergo mixed acid anhydride formation followed by condensation with amines in ethyl acetate solvent. Although this patent focuses on a related compound, the methodology is adaptable for synthesizing this compound by substituting appropriate amines and phenoxy derivatives.

Key steps include:

  • Preparation of mixed acid anhydride from N-BOC amino alcohol and isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) as acid scavenger.
  • Condensation with 4-aminophenol or its derivatives to introduce the phenoxy group.
  • Methylation of the carbamate nitrogen using methyl sulfate in the presence of tetrabutylammonium bromide as phase transfer catalyst and KOH as base at controlled low temperatures (0 to 20 °C).
  • Purification by crystallization from hexane after organic phase extraction and washing.

Representative data from embodiments:

Embodiment Amount of Tetrabutylammonium Bromide (g) Methyl Sulfate (g) KOH (50%) Solution (g) Reaction Temp (°C) Yield (%)
4 3.0 109.5 97.33 -10 to 10 97
5 6.0 48.7 42 5 to 20 95
6 1.5 73 61.1 0 to 5 92.4

This method highlights the importance of phase transfer catalysis and temperature control to achieve high yields and purity.

Synthesis via Reduction of Isocyanide Intermediates

Another approach (CN104086460B) focuses on the synthesis of tert-butyl 2-(methylamino)ethylcarbamate, a close structural analog, via reduction of 2-(N-isobutoxy formamido)ethyl isocyanide intermediates.

Key steps include:

  • Formation of the isocyanide intermediate by reacting N-tert-butoxycarbonyl-1,2-quadrol with paraformaldehyde under acidic conditions (acetic or tosic acid) in toluene or benzene at reflux.
  • Reduction of the isocyanide intermediate using sodium borohydride in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature (20–30 °C) for 3–5 hours.
  • Quenching excess sodium borohydride with acetic acid, followed by extraction with ethyl acetate and drying to obtain the crude carbamate product.
  • Purification by vacuum distillation yields a colorless oil with yields around 84–85%.

Reaction conditions summary:

Step Reagent/Condition Details
(a) N-tertbutyloxycarbonyl-1,2-quadrol + paraformaldehyde + acid Reflux in toluene/benzene, 4–6 h
(b) Sodium borohydride in THF or DMF Room temp, 3–5 h
Workup Acetic acid quench, ethyl acetate extraction Drying and vacuum distillation
Yield 84–85% High purity colorless oil

This route is noted for its brevity, ease of handling, and suitability for industrial scale-up due to high productivity and cost efficiency.

Comparative Summary of Preparation Methods

Feature Mixed Acid Anhydride + Methylation Method Isocyanide Reduction Method
Starting Materials N-BOC amino alcohols, methyl sulfate N-BOC-1,2-quadrol, paraformaldehyde
Key Reagents Isobutyl chlorocarbonate, tetrabutylammonium bromide, KOH Sodium borohydride, acetic/tosic acid
Solvents Ethyl acetate, hexane Toluene/benzene, THF or DMF
Reaction Temperature 0 to 20 °C (methylation step) Reflux (isocyanide formation), RT (reduction)
Reaction Time Several hours (methylation and workup) 4–6 h (isocyanide formation), 3–5 h (reduction)
Yield 92–97% 84–85%
Purification Crystallization from hexane Vacuum distillation
Industrial Suitability High, with phase transfer catalysis High, simple and cost-effective

Supporting Data Tables

Table 1: Reaction Parameters and Yields for Methylation Step

Parameter Range/Value Effect on Yield and Purity
Tetrabutylammonium bromide (g) 1.5 – 6.0 Catalyst amount influences rate
Methyl sulfate (g) 48.7 – 109.5 Methylation efficiency
KOH (50% solution, g) 42 – 97.33 Base strength for deprotonation
Temperature (°C) -10 to 20 Controls reaction selectivity
Reaction time 1 – 3 hours Ensures completion
Yield (%) 92.4 – 97 High yield with optimized conditions

Table 2: Reduction of Isocyanide Intermediate

Parameter THF Solvent DMF Solvent
Sodium borohydride (g) 74 74
Reaction time (hours) 4 5
Temperature (°C) 20–30 20–30
Yield (%) 85 84
Product state Colorless oil Colorless oil

Q & A

Basic: How can reaction conditions be optimized for synthesizing tert-butyl 2-(4-aminophenoxy)ethyl(methyl)carbamate?

Methodological Answer:
Synthesis optimization typically involves adjusting temperature, solvent systems, and stoichiometry. For carbamate derivatives, a common approach is reacting tert-butyl chloroformate with the appropriate amine precursor (e.g., 2-(4-aminophenoxy)ethyl(methyl)amine) under anhydrous conditions with a base like triethylamine to neutralize HCl byproducts . Key parameters include:

  • Temperature: Maintain 0–5°C during initial mixing to minimize side reactions, then gradually warm to room temperature.
  • Solvent: Use dichloromethane or tetrahydrofuran for solubility and reaction homogeneity.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.
    Evidence from analogous compounds suggests yields improve with slow reagent addition and inert atmospheres (N₂/Ar) .

Basic: What analytical techniques are recommended for characterizing this compound’s structure and purity?

Methodological Answer:
A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and carbamate carbonyl (δ ~155 ppm). Aromatic protons from the 4-aminophenoxy group appear as distinct doublets .
  • LCMS/HPLC: LCMS (e.g., m/z [M+H]+) verifies molecular weight, while HPLC (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity (>95% by UV detection at 254 nm) .
  • X-ray Crystallography: For crystalline derivatives, SHELX software refines structural parameters (bond angles, torsional strain) .

Advanced: How can mechanistic studies elucidate the carbamate’s reactivity in nucleophilic substitutions?

Methodological Answer:
Mechanistic insights require kinetic and isotopic labeling studies:

  • Kinetic Profiling: Monitor reaction progress under varying pH and temperatures. For example, basic conditions (pH >10) may accelerate carbamate hydrolysis via OH⁻ attack on the carbonyl .
  • Isotopic Tracers: Use ¹⁸O-labeled water to track hydrolysis pathways.
  • Computational Modeling: DFT calculations (e.g., Gaussian) predict transition states and activation energies for reactions like aminolysis .

Advanced: What strategies are effective for studying its interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd) to immobilized enzymes.
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis Studies: Compare wild-type vs. mutant enzyme activity to identify key binding residues.
    Evidence from similar carbamates shows halogen substituents (e.g., bromine) enhance binding via halogen bonding .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles:

  • Reproduce Experiments: Standardize protocols (e.g., cell lines, incubation times).
  • Purity Reassessment: Re-analyze batches via HPLC to rule out degradation products.
  • Meta-Analysis: Compare structural analogs (e.g., chloro vs. bromo derivatives) to identify substituent effects .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions: Store at -20°C in airtight, light-resistant containers under inert gas. Desiccants prevent hydrolysis .
  • Stability Tests: Periodic NMR/HPLC checks detect decomposition (e.g., tert-butyl group cleavage or carbamate hydrolysis).

Advanced: How can computational modeling predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration.
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability .

Advanced: What structural analogs of this compound have been studied, and how do they differ in activity?

Methodological Answer:
Comparative studies highlight substituent effects:

Analog Key Feature Bioactivity Trend
Chloro-substituted carbamate Cl at aromatic ringReduced binding affinity vs. Br
Difluoroethyl derivatives CF₂CH₂ groupEnhanced metabolic stability
Methylaminopropyl variants Flexible alkyl chainImproved solubility in aqueous media

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-(4-aminophenoxy)ethyl(methyl)carbamate
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